molecular formula C17H28N4O2 B6800471 N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide

N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide

Cat. No.: B6800471
M. Wt: 320.4 g/mol
InChI Key: HWTJAGQBIAYRCR-UHFFFAOYSA-N
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Description

N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with an imidazole group and an oxolane ring

Properties

IUPAC Name

N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-4-15-18-8-10-21(15)13-6-5-9-20(12-13)16(22)19-14-7-11-23-17(14,2)3/h8,10,13-14H,4-7,9,11-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTJAGQBIAYRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2CCCN(C2)C(=O)NC3CCOC3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions.

    Attachment of the Oxolane Ring: The oxolane ring can be attached through etherification or similar reactions.

    Formation of the Carboxamide Group: The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways would depend on the biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethyloxolan-3-yl)-3-(2-methylimidazol-1-yl)piperidine-1-carboxamide
  • N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxylate

Uniqueness

N-(2,2-dimethyloxolan-3-yl)-3-(2-ethylimidazol-1-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

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